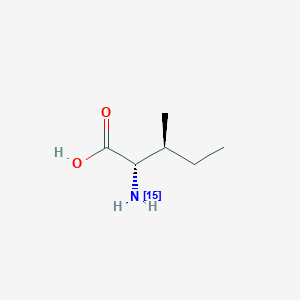
L-异亮氨酸-15N
描述
L-Isoleucine-15N is a stable isotope-labeled form of L-Isoleucine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is a non-radioactive, stable isotope of nitrogen. L-Isoleucine is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is one of the branched-chain amino acids, along with L-Leucine and L-Valine .
科学研究应用
L-Isoleucine-15N has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is employed in metabolic labeling experiments to investigate protein synthesis and degradation pathways.
Medicine: L-Isoleucine-15N is used in clinical research to study amino acid metabolism and its role in various diseases.
作用机制
Target of Action
L-Isoleucine-15N is a nonpolar, hydrophobic, essential amino acid . It is primarily targeted towards protein synthesis . The compound’s primary targets are the proteins in the body, where it plays a crucial role in building and repairing tissues .
Mode of Action
L-Isoleucine-15N interacts with its targets (proteins) by being incorporated into their structure during protein synthesis . This interaction results in the formation of proteins that have the isotope nitrogen-15 at the positions where isoleucine residues are present .
Biochemical Pathways
L-Isoleucine-15N is involved in the catabolic pathways of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine . These pathways can be divided into two sequential series of reactions: the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives .
Pharmacokinetics
The pharmacokinetics of L-Isoleucine-15N is similar to that of regular L-Isoleucine. It is absorbed in the small intestine and transported to the liver via the portal vein . The liver plays a significant role in the metabolism of L-Isoleucine-15N . The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) are influenced by factors such as diet, age, and overall health .
Result of Action
The molecular and cellular effects of L-Isoleucine-15N’s action are primarily seen in the formation of proteins with the nitrogen-15 isotope . This can be used in various research applications, such as tracing the metabolic pathways of isoleucine, studying protein turnover, and investigating the structure, dynamics, and binding of biological macromolecules .
Action Environment
The action, efficacy, and stability of L-Isoleucine-15N can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other amino acids can influence the absorption and utilization of L-Isoleucine-15N .
准备方法
Synthetic Routes and Reaction Conditions
L-Isoleucine-15N can be synthesized through microbial fermentation using nitrogen-15 labeled substrates. One common method involves the use of genetically modified strains of Escherichia coli that are capable of incorporating nitrogen-15 into the amino acid during biosynthesis . The fermentation process typically involves the following steps:
Inoculation: The genetically modified E. coli strain is inoculated into a growth medium containing nitrogen-15 labeled ammonium salts.
Fermentation: The culture is allowed to grow under controlled conditions, such as temperature, pH, and aeration, to optimize the production of L-Isoleucine-15N.
Harvesting: The cells are harvested, and the L-Isoleucine-15N is extracted and purified using techniques such as ion exchange chromatography and crystallization.
Industrial Production Methods
Industrial production of L-Isoleucine-15N follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal growth conditions for the microbial culture. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
L-Isoleucine-15N undergoes various chemical reactions, including:
Oxidation: L-Isoleucine-15N can be oxidized to form keto acids and other derivatives.
Reduction: Reduction reactions can convert keto acids back to L-Isoleucine-15N.
Substitution: Substitution reactions can introduce different functional groups into the L-Isoleucine-15N molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Various reagents, including halogens and alkylating agents, are used to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include keto acids, hydroxylated derivatives, and substituted amino acids. These products are often used in further chemical synthesis and research applications .
相似化合物的比较
L-Isoleucine-15N can be compared with other stable isotope-labeled amino acids, such as:
L-Leucine-15N: Similar to L-Isoleucine-15N, L-Leucine-15N is used in metabolic studies and NMR spectroscopy. L-Leucine has different metabolic pathways and physiological roles.
L-Valine-15N: Another branched-chain amino acid, L-Valine-15N, is used in similar research applications but has distinct metabolic functions.
L-Isoleucine-13C6,15N: This compound is labeled with both carbon-13 and nitrogen-15 isotopes, providing additional information in metabolic studies and NMR experiments.
L-Isoleucine-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful in studies focused on nitrogen metabolism and protein synthesis.
属性
IUPAC Name |
(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-NNXLWEQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443307 | |
| Record name | L-Isoleucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-30-7 | |
| Record name | L-Isoleucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




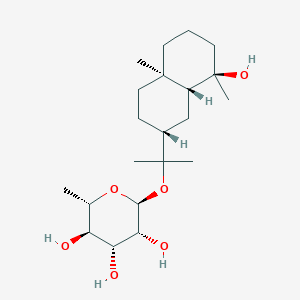
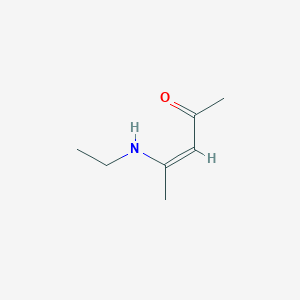
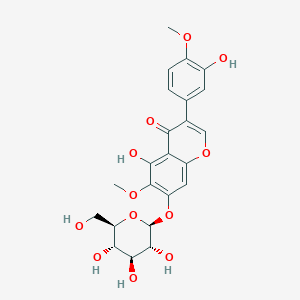

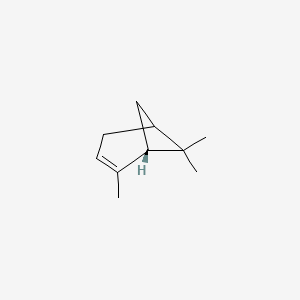
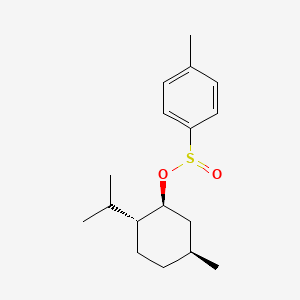
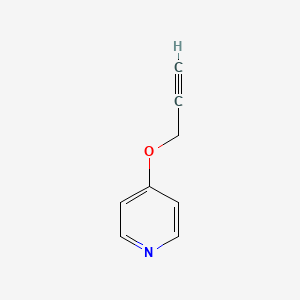
![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)

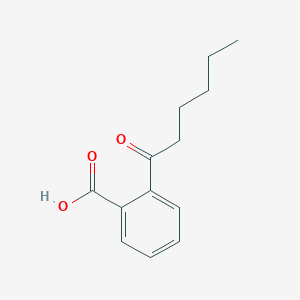
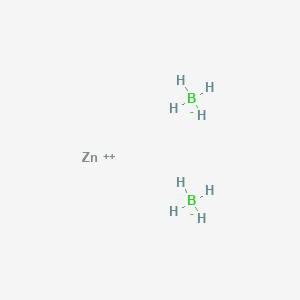
![7,14-Diphenylacenaphtho[1,2-k]fluoranthene](/img/structure/B1631446.png)
